Ammonium cobalt(II) sulfate hexahydrate

Description

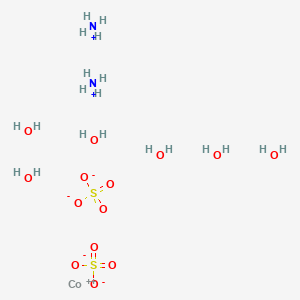

Structure

2D Structure

Properties

CAS No. |

13596-46-8 |

|---|---|

Molecular Formula |

CoH8N2O8S2 |

Molecular Weight |

287.14 g/mol |

IUPAC Name |

diazanium;cobalt(2+);disulfate |

InChI |

InChI=1S/Co.2H3N.2H2O4S/c;;;2*1-5(2,3)4/h;2*1H3;2*(H2,1,2,3,4)/q+2;;;;/p-2 |

InChI Key |

NUHXWPRATKOXDB-UHFFFAOYSA-L |

SMILES |

[NH4+].[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Co+2] |

Canonical SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Co+2] |

Other CAS No. |

13596-46-8 |

physical_description |

Ruby-red solid; [Hawley] Available as the hexahydrate: dark red crystals, insoluble in water; [MSDSonline] |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies for Ammonium Cobalt Ii Sulfate Hexahydrate Crystal Growth

Controlled Crystallization Techniques for High-Purity Ammonium (B1175870) Cobalt(II) Sulfate (B86663) Hexahydrate Production

The formation of crystalline ammonium cobalt(II) sulfate hexahydrate from an aqueous solution of cobalt(II) sulfate and ammonium sulfate is a well-established method. The underlying chemical reaction is:

CoSO₄ + (NH₄)₂SO₄ + 6H₂O → (NH₄)₂Co(SO₄)₂·6H₂O

Controlled crystallization is paramount in producing high-purity crystals suitable for various applications. The two primary techniques utilized are batch cooling crystallization and slow evaporation, each offering distinct advantages for producing either bulk crystalline material or large single crystals.

Batch cooling crystallization is a widely used industrial method for producing crystalline materials. This technique relies on the principle that the solubility of this compound in water decreases with temperature. By carefully controlling the cooling rate of a saturated solution, the supersaturation necessary for crystal growth can be managed, influencing the final crystal size distribution and purity.

The table below illustrates the effect of different cooling modes on the crystal size distribution for a related chemical compound, providing an expected trend for this compound.

| Cooling Mode | Crystal Size Range (µm) | Mean Crystal Size Trend |

| Natural Cooling | 250 - 1000 | Smaller |

| Controlled Cooling A | - | Intermediate |

| Controlled Cooling B | - | Intermediate |

| Linear Cooling | 800 - 1600 | Larger |

Data based on studies of DL-malic acid, illustrating a general trend applicable to batch cooling crystallization. cecri.res.in

The slow evaporation technique is the preferred method for growing large, high-quality single crystals of this compound. This method involves allowing the solvent in a saturated solution to evaporate slowly at a constant temperature. The gradual increase in solute concentration leads to a state of supersaturation, facilitating controlled crystal growth over an extended period.

The successful growth of single crystals is dependent on several factors, including the molarity of the solution, the temperature of evaporation, and the duration of the growth period. Research on the growth of similar hydrated sulfate single crystals, such as copper sulfate pentahydrate, demonstrates the relationship between these parameters and the resulting crystal size.

| Molarity (M) | Crystallization Time (days) | Resulting Crystal Size (mm³) |

| 0.25 | 82 | 39 × 12 × 3 |

| 0.50 | 91 | 33.05 × 30.5 × 4.7 |

| 1.50 | 42 | 19.12 × 15.3 × 5.5 |

Data from a study on copper sulfate pentahydrate, illustrating the principles of slow evaporation for single crystal growth. rajpub.com

For this compound, a typical procedure involves dissolving stoichiometric amounts of cobalt(II) sulfate and ammonium sulfate in heated distilled water, followed by filtration and slow evaporation at room temperature. reddit.com

Influence of Reaction Parameters on Crystallization Kinetics and Purity

The kinetics of crystallization and the purity of the resulting this compound crystals are significantly influenced by various reaction parameters. Careful control of these factors is essential for optimizing the synthesis process.

The following table, based on patent data, demonstrates the influence of pH on the product yield under specific experimental conditions.

| pH of Solution | Crystallization Temperature (°C) | Crystallization Time | Yield (%) |

| 5.2 | 0 - 2 | 25 hours | 96.7 |

| 4.9 | 1 - 3 | 4 days | 98.5 |

| 0.45 | 26 - 28 | 2 days | 65.7 |

Data derived from a patent describing the production of this compound. google.com

Temperature gradients and cooling rates are critical parameters that directly affect the quality of the crystals produced. A stable and controlled temperature gradient is essential for growing single crystals, as it influences the heat and mass transfer at the solid-liquid interface. mdpi.com In batch cooling crystallization, the rate of cooling determines the level of supersaturation and, consequently, the rate of nucleation and crystal growth. A slow cooling rate generally leads to the formation of larger and more perfect crystals, as it allows sufficient time for the molecules to arrange themselves in an ordered crystal lattice. Conversely, a high cooling rate can lead to rapid nucleation and the formation of smaller, and potentially more defective, crystals.

The following table illustrates the effect of ammonium ion concentration on the purity of cobalt sulfate crystals, which provides insight into how the concentration of constituent ions can influence the final product's purity.

| Ammonium Ion Concentration (g/L) | Resulting Crystal Purity (%) |

| 0 | 99.97 ± 0.07 |

| 1.25 | 99.85 ± 0.14 |

| 2.50 | 99.80 ± 0.20 |

| 3.75 | 99.78 ± 0.16 |

| 5.00 | 99.09 ± 0.25 |

Data from a study on the effect of ammonium impurity on cobalt sulfate crystallization. mdpi.com

Sustainable Synthesis Pathways Utilizing Waste Streams

The paradigm of waste as a resource is aptly demonstrated in the synthesis of this compound from cobalt-laden industrial effluents. These waste streams, traditionally considered environmental liabilities, can serve as a viable and economic source of cobalt, mitigating the need for virgin raw materials and addressing waste disposal challenges.

Recovery and Crystallization from Cobalt Electroplating and Chemical Plating Waste Solutions

Waste solutions from cobalt electroplating and chemical plating processes represent a significant secondary source of cobalt. A patented method outlines a direct approach to recover cobalt from these effluents by crystallizing it as this compound. google.com This process involves the preparation of a reaction solution using the spent plating solution as the source of cobalt(II) ions, followed by the addition of ammonium sulfate to induce crystallization. google.com

The effectiveness of this recovery is influenced by several key parameters, including pH, temperature, and the concentration of reactants. For instance, adjusting the pH of the reaction solution is crucial; pH values above 7.5 can lead to the precipitation of cobalt(II) hydroxo-salts or cobalt(II) hydroxide, which would contaminate the final product. google.com The temperature of crystallization also plays a significant role, with lower temperatures generally favoring higher yields of the hexahydrate salt. google.comrsc.org

One documented example involves mixing a spent galvanic cobalt electrolyte containing cobalt(II) chloride and boric acid with a solution of ammonium sulfate. By controlling the pH and cooling the solution, a high yield of this compound can be achieved. google.com Similarly, waste from chemical cobalt plating, which may contain different complexing agents and reducing agents, can also be utilized. google.com The yield of the target product can be enhanced by increasing the concentration of ammonium and sulfate ions in the reaction mixture, which reduces the solubility of the double salt. google.com

Table 1: Example Parameters for Crystallization from Electroplating Waste

| Parameter | Value | Reference |

| Source of Cobalt(II) | Spent Galvanic Cobalt Electrolyte | google.com |

| Key Reactant | Ammonium Sulfate | google.com |

| Crystallization Temperature | 0-2 °C | google.com |

| pH of Solution | 5.2 | google.com |

| Achieved Yield | 96.7% | google.com |

It is important to note that the composition of these waste streams can be complex, containing not only cobalt salts but also various organic and inorganic additives. google.com Therefore, the process must be carefully controlled to ensure the selective crystallization of the desired product while minimizing the co-precipitation of impurities.

Analysis of Impurity Uptake Mechanisms During Crystallization

The purity of the this compound crystallized from industrial waste is a critical factor determining its suitability for various applications. The waste solutions often contain other metal ions, such as nickel, copper, and zinc, which can be incorporated into the crystal lattice of the Tutton's salt. Understanding the mechanisms of this impurity uptake is essential for developing strategies to produce a high-purity product.

This compound is part of the Tutton's salt family, which are isostructural compounds with the general formula A₂M(SO₄)₂·6H₂O, where A is a monovalent cation (like ammonium) and M is a divalent metal cation. scielo.br Due to their similar ionic radii and coordination chemistry, other divalent transition metal ions present in the waste stream can substitute for cobalt(II) in the crystal lattice, forming solid solutions. scielo.br

Research into the co-crystallization of nickel and cobalt ammonium sulfates from solutions mimicking lithium-ion battery leachates has shown that the separation of these two metals can be controlled by temperature and ammonium sulfate concentration. rsc.orgresearchgate.net For instance, Ni-rich double salts were found to crystallize at higher temperatures (30–45 °C), while Co-rich salts formed at lower temperatures (2–9 °C). rsc.orgresearchgate.net This suggests that fractional crystallization could be a viable method for purifying the cobalt salt.

The presence of ammonium ions themselves can influence the crystallization process. Studies on the crystallization of cobalt sulfate have shown that at lower concentrations, ammonium ions can slightly decrease the crystal growth rate. mdpi.comresearchgate.netbohrium.com However, at higher concentrations, they lead to the formation of the Tutton's salt, (NH₄)₂Co(SO₄)₂·6H₂O. mdpi.comresearchgate.netbohrium.com

The incorporation of impurities into a crystal can occur through several mechanisms:

Surface Adsorption: Impurity ions may adhere to the surface of the growing crystal. This is often a reversible process and can be minimized by controlling the crystallization rate and by washing the final product.

Inclusion: Pockets of mother liquor containing impurities can become trapped within the growing crystal. This is more likely to occur at high rates of crystallization.

Solid Solution Formation: As mentioned, impurity ions with similar size and charge to the host ion (in this case, Co²⁺) can substitute for it within the crystal lattice. This is a thermodynamic process, and the extent of incorporation depends on the relative solubilities of the pure and mixed salts and the concentrations of the ions in solution.

Table 2: Influence of Ammonium Ion Concentration on Cobalt Sulfate Crystallization

| Ammonium Ion Concentration (g/L) | Effect on Crystal Growth Rate | Effect on Crystal Structure | Reference |

| Up to 3.75 | Decreases | No change | mdpi.comresearchgate.netbohrium.com |

| 5 | Increases | Formation of Tutton's salt | mdpi.comresearchgate.netbohrium.com |

Further research is necessary to fully elucidate the specific uptake mechanisms for various metallic impurities commonly found in electroplating and chemical plating waste streams during the crystallization of this compound. This knowledge will be instrumental in designing more effective purification strategies to produce a high-purity product from these sustainable sources.

Advanced Structural Characterization of Ammonium Cobalt Ii Sulfate Hexahydrate

Single Crystal X-ray Diffraction Studies on the Monoclinic Crystal System

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement within a crystal lattice. Studies on ammonium (B1175870) cobalt(II) sulfate (B86663) hexahydrate reveal that it crystallizes in the monoclinic system, a class characterized by three unequal axes with one oblique angle.

Crystallographic analyses have identified the space group for ammonium cobalt(II) sulfate hexahydrate as P2₁/a or the equivalent setting P2₁/c. mdpi.comresearchgate.net The space group defines the symmetry elements present within the crystal's unit cell. The unit cell is the fundamental repeating block of the crystal structure, and its dimensions, known as unit cell parameters, have been precisely measured. These parameters define the size and shape of this repeating unit.

A study investigating the crystallization of cobalt sulfate with ammonium impurities reported the formation of this compound with a monoclinic crystal system belonging to the P2₁/a space group. mdpi.com A similar study on a mixed nickel-cobalt (B8461503) crystal, (NH₄)₂Ni₀.₃Co₀.₇(SO₄)₂·6H₂O, also found a monoclinic structure with the space group P2₁/c. researchgate.net The determined unit cell parameters from these studies are detailed below.

| Parameter | Value (Ref. mdpi.com) | Value (Ref. researchgate.net) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/a | P2₁/c |

| a (Å) | 9.23 | 6.2455 |

| b (Å) | 12.49 | 12.5065 |

| c (Å) | 6.23 | 9.2303 |

| α (°) | 90 | 90 |

| β (°) | 106.9 | 106.995 |

| γ (°) | 90 | 90 |

| Volume (ų) | 687.2 | 689.49 |

Within the crystal structure, the cobalt(II) ion does not exist in isolation. Instead, it is centrally located within a coordination complex. X-ray diffraction studies resolve the coordination environment, revealing that the Co²⁺ ion is octahedrally coordinated by six water molecules, forming the complex cation [Co(H₂O)₆]²⁺. wikipedia.orgnih.gov This octahedral geometry is a common feature for first-row transition metal aqua ions.

The six water molecules act as ligands, with their oxygen atoms forming direct bonds to the central cobalt ion. The Co-O bond lengths within this [Co(H₂O)₆]²⁺ octahedron are very similar, with an average distance reported to be 2.093 Å. nih.gov This symmetric coordination is a key feature of the Tutton's salt structure.

Elucidation of Supramolecular Assembly and Hydrogen Bonding Networks

The ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions are positioned in the crystal lattice between the [Co(H₂O)₆]²⁺ complexes. They are not passive bystanders but are integral to the supramolecular structure. The ammonium cations act as hydrogen bond donors, forming N-H···O interactions with the oxygen atoms of the sulfate anions. nih.gov In turn, the sulfate tetrahedra act as hydrogen bond acceptors, connecting with both the ammonium ions and the coordinated water molecules of the [Co(H₂O)₆]²⁺ cation. nih.gov This extensive web of O-H···O and N-H···O hydrogen bonds connects all the ionic species, resulting in a stable, three-dimensional framework. nih.gov

Structural Changes Induced by Impurity Incorporation during Crystallization

The formation of this compound can itself be a result of impurity incorporation. Research on the crystallization of cobalt sulfate hexahydrate from aqueous solutions has shown that the presence of ammonium ions (NH₄⁺) as an impurity significantly influences the final crystalline product. mdpi.comresearchgate.net

At low concentrations of ammonium ions (up to 3.75 g/L), the crystal structure of the resulting cobalt sulfate does not change. mdpi.combohrium.com However, when the concentration of ammonium ions is increased to a sufficient level, such as 5 g/L, a new crystal structure forms. mdpi.comresearchgate.net This new structure is identified as the Tutton's salt, this compound, (NH₄)₂Co(SO₄)₂·6H₂O. mdpi.combohrium.com The incorporation of the ammonium ions into the crystal lattice alongside the cobalt and sulfate ions leads to the crystallization of this distinct compound with its characteristic monoclinic P2₁/a structure, rather than the structure of pure cobalt sulfate hexahydrate. mdpi.com This demonstrates that the presence of ammonium as an "impurity" in a cobalt sulfate solution can fundamentally alter the crystallization pathway and induce the formation of a different, more complex salt. mdpi.comresearchgate.net

Spectroscopic Investigations of Ammonium Cobalt Ii Sulfate Hexahydrate

Vibrational Spectroscopy Analysis (Fourier Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups within a compound and probing their local environment. For ammonium (B1175870) cobalt(II) sulfate (B86663) hexahydrate, these methods allow for the detailed characterization of the sulfate and ammonium ions, as well as the coordinated water molecules.

The vibrational spectra of Tutton's salts are well-characterized, with distinct bands corresponding to the internal modes of the sulfate (SO₄²⁻) and ammonium (NH₄⁺) ions. researchgate.netnih.gov

The sulfate ion, which has tetrahedral (T_d) symmetry in its free state, exhibits four fundamental modes of vibration: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate antisymmetric bend (ν₄). In the crystal lattice of ammonium cobalt(II) sulfate hexahydrate, the site symmetry of the sulfate ion is lowered, which can cause the degenerate modes (ν₂ and ν₃) to split and the normally Raman-active only symmetric stretch (ν₁) to become weakly active in the infrared spectrum. researchgate.net

The ammonium ion, also of tetrahedral (T_d) symmetry, has its own set of characteristic vibrations. The N-H stretching and bending modes are prominent features in the spectra. The presence of extensive hydrogen bonding in the crystal structure can lead to broadening and splitting of these bands. researchgate.net

A summary of typical vibrational assignments for the sulfate and ammonium groups in related Tutton's salts is presented below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Sulfate (SO₄²⁻) | ν₁ (Symmetric Stretch) | ~980 | Raman (strong), IR (weak) |

| ν₂ (Bending) | ~450 | Raman | |

| ν₃ (Antisymmetric Stretch) | ~1100-1140 | IR (strong), Raman | |

| ν₄ (Bending) | ~610-620 | IR (strong), Raman | |

| Ammonium (NH₄⁺) | ν₁ (Symmetric Stretch) | ~3040 | Raman |

| ν₃ (Antisymmetric Stretch) | ~3145 | IR, Raman | |

| ν₄ (Bending) | ~1400-1485 | IR (strong), Raman |

Note: The exact positions of these bands can vary slightly depending on the specific compound and measurement conditions.

The six water molecules directly coordinated to the cobalt(II) ion in the [Co(H₂O)₆]²⁺ octahedron give rise to distinct vibrational modes. The O-H stretching vibrations of these coordinated water molecules typically appear as a broad band in the high-frequency region of the infrared spectrum (around 3000-3500 cm⁻¹) due to extensive hydrogen bonding. semanticscholar.org The H-O-H bending (scissoring) mode is observed around 1630-1680 cm⁻¹. researchgate.netsemanticscholar.org

In the far-infrared and low-frequency Raman regions, weaker bands associated with the vibrations of the entire [Co(H₂O)₆]²⁺ coordination sphere can be found. These include the Co-O stretching and O-Co-O bending modes. The Co-O stretching vibrations, often referred to as metal-water (Co-H₂O) modes, are typically found in the range of 300-450 cm⁻¹. researchgate.net Additional librational modes of the coordinated water molecules (rocking, wagging, and twisting) can also be observed at lower frequencies. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Coordinated Water (H₂O) | O-H Stretching | ~3000-3500 | IR, Raman |

| H-O-H Bending | ~1630-1680 | IR, Raman | |

| Metal-Ligand (Co-O) | Co-O Stretching | ~300-450 | IR, Raman |

Electronic Spectroscopy Studies (UV-Vis Spectroscopy)

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a powerful tool for investigating the d-electron configurations of transition metal ions. For this compound, UV-Vis spectroscopy probes the electronic transitions within the 3d orbitals of the Co(II) ion, which are influenced by the surrounding ligand field of the six water molecules.

The Co(II) ion has a d⁷ electronic configuration. In the octahedral ligand field created by the six water molecules in the [Co(H₂O)₆]²⁺ complex, the d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy e_g set. The electronic spectrum of this high-spin octahedral complex is typically characterized by three spin-allowed d-d transitions. researchgate.net These transitions arise from the ground state, ⁴T₁g(F), to higher energy quartet states. researchgate.netnih.gov

The three expected transitions are:

ν₁: ⁴T₁g(F) → ⁴T₂g(F) - This transition occurs at the lowest energy, typically in the near-infrared region.

ν₂: ⁴T₁g(F) → ⁴A₂g(F) - This transition is often weak because it involves a two-electron excitation.

ν₃: ⁴T₁g(F) → ⁴T₁g(P) - This is the highest energy spin-allowed transition and is usually observed in the visible region, giving the complex its characteristic pink/red color. docbrown.info

The pink hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, typically shows a main absorption maximum (λ_max) around 540 nm, corresponding to the ν₃ transition. docbrown.info In addition to these spin-allowed bands, much weaker and narrower spin-forbidden transitions to doublet states may also be observed, particularly at low temperatures. nih.gov

| Transition | Excited State | Typical Energy Range (cm⁻¹) | Region |

| ν₁ | ⁴T₂g(F) | ~8,000 - 10,000 | Near-Infrared |

| ν₂ | ⁴A₂g(F) | ~12,000 - 14,000 | Visible |

| ν₃ | ⁴T₁g(P) | ~18,000 - 20,000 | Visible |

The electronic spectrum of a Co(II) complex is highly sensitive to its coordination environment, including the geometry and the nature of the ligands. Discrepancies between an observed spectrum and the one expected for a perfect octahedral geometry can provide valuable structural information.

Changes in the ligand field strength, as described by the spectrochemical series, will cause shifts in the positions of the absorption bands. chegg.com For instance, replacing water ligands with stronger or weaker field ligands would shift the d-d transitions to higher or lower energies, respectively.

Significant deviations from octahedral geometry, such as distortions towards tetrahedral or five-coordinate structures, lead to dramatic changes in the electronic spectrum. nih.gov Tetrahedral Co(II) complexes, such as [CoCl₄]²⁻, have a much more intense blue color and their absorption bands are at different energies compared to the pink octahedral [Co(H₂O)₆]²⁺. docbrown.info The intensity of d-d transitions is generally much higher for tetrahedral complexes than for centrosymmetric octahedral complexes because the Laporte selection rule is relaxed. chegg.com Therefore, analyzing both the position (energy) and the intensity (molar absorptivity) of the d-d bands can help resolve ambiguities about the coordination geometry of the cobalt(II) ion. nih.gov

Advanced Spectroscopic Techniques for Probing Local Structure and Electronic States

Beyond standard vibrational and electronic spectroscopy, advanced techniques can provide deeper insights into the local structure and electronic states of the cobalt(II) center. One such powerful method is Electron Paramagnetic Resonance (EPR) spectroscopy.

EPR is a magnetic resonance technique that is specifically sensitive to species with unpaired electrons. Since the high-spin Co(II) (d⁷) ion in an octahedral field has three unpaired electrons, it is EPR active. The EPR spectrum is sensitive to the combined effects of the crystal field symmetry and spin-orbit coupling. researchgate.net Analysis of the EPR spectrum can provide detailed information about the electronic ground state, the symmetry of the cobalt site, and the nature of the cobalt-ligand bonding. The fact that EPR signals for high-spin Co(II) are often only detected at very low temperatures can confirm the presence of this electronic configuration. researchgate.net This makes EPR a valuable complementary technique to UV-Vis and vibrational spectroscopies for a comprehensive understanding of the electronic structure of this compound.

Thermal Decomposition Mechanisms and Kinetics of Ammonium Cobalt Ii Sulfate Hexahydrate

Thermogravimetric and Differential Thermal Analysis (TG-DTA) for Decomposition Pathway Elucidation

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques used to investigate the thermal stability and decomposition pathway of materials. For ammonium (B1175870) cobalt(II) sulfate (B86663) hexahydrate, these methods reveal a multi-stage process that includes dehydration, decomposition of the ammonium ion, and the final breakdown of the sulfate components.

The thermal decomposition of ammonium cobalt(II) sulfate hexahydrate does not occur in a single step but rather through a series of distinct stages, as identified by TG-DTA studies. The process is initiated by the loss of water of crystallization, followed by the decomposition of the anhydrous salt.

The initial stage of decomposition involves the loss of the six water molecules. TG and DTG data indicate that the compound is thermally stable up to approximately 100°C, after which the dehydration process begins. researchgate.net This initial mass loss corresponds to the removal of the water of crystallization, which typically occurs over a range of temperatures. researchgate.net

Following complete dehydration, the anhydrous salt, (NH₄)₂Co(SO₄)₂, undergoes further decomposition at higher temperatures. This second phase involves the breakdown of the ammonium sulfate component, which itself can decompose to release ammonia (B1221849) (NH₃), sulfur trioxide (SO₃), and water. youtube.com The final stage of decomposition involves the breakdown of the remaining cobalt sulfate. Cobalt sulfate is known to be relatively stable, decomposing at temperatures above 700°C to form cobalt oxides, such as Co₃O₄ or CoO, and releasing sulfur oxides (SO₂ and SO₃). researchgate.netmdpi.com

The intermediate species formed during this process include the anhydrous ammonium cobalt(II) sulfate, and subsequently, cobalt sulfate after the decomposition of the ammonium component. The final solid products are typically cobalt oxides, with the specific oxide depending on the temperature and atmospheric conditions during the decomposition. mdpi.com

Table 1: Stages of Thermal Decomposition of this compound

| Decomposition Stage | Temperature Range (°C) | Process | Mass Loss (%) | Intermediate/Final Products |

| Stage 1: Dehydration | > 100 | Loss of 6 H₂O molecules | ~27.3% (theoretical) | (NH₄)₂Co(SO₄)₂ |

| Stage 2: Decomposition of Anhydrous Salt | Higher Temperatures | Decomposition of NH₄⁺ and SO₄²⁻ ions | Variable | CoSO₄, Cobalt Oxides (CoO, Co₃O₄) |

The thermal stability of Tutton's salts, with the general formula (NH₄)₂M(SO₄)₂·6H₂O where M is a divalent metal, has been a subject of comparative studies. Research on the thermal behavior of the double ammonium sulfate hexahydrates of manganese(II), iron(II), cobalt(II), nickel(II), and copper(II) reveals differences in their decomposition temperatures and pathways, which can be attributed to the nature of the central metal ion. omu.edu.tr

Generally, the dehydration of these salts is the first step, but the temperatures at which this occurs and the stability of the anhydrous intermediates vary. For instance, ammonium iron(II) sulfate hexahydrate also begins to decompose around 100°C. honeywell.comsigmaaldrich.com The subsequent decomposition of the anhydrous salt to form the metal oxide also occurs at different temperature ranges for each metal, reflecting the varying strengths of the metal-sulfate bonds. The study of these related compounds provides a broader context for understanding the specific thermal characteristics of the cobalt-containing salt. omu.edu.tr

Non-Isothermal Kinetic Parameter Evaluation for Decomposition Stages

To quantitatively describe the decomposition process, non-isothermal kinetic analysis is employed. This involves determining key kinetic parameters, such as the apparent activation energy (Ea) and the pre-exponential or frequency factor (A), from thermogravimetric data obtained at a constant heating rate.

Integral methods are widely used to analyze non-isothermal kinetic data from TGA. The Coats-Redfern approximation is a prominent example of such a method. researchgate.netresearchgate.net This method involves plotting a logarithmic function of the conversion degree (α) against the reciprocal of the absolute temperature (1/T). From the slope of the resulting straight line, the activation energy can be determined.

This approach has been successfully applied to study the kinetics of decomposition of cobalt sulfate hexahydrate, allowing for the calculation of kinetic parameters for its various decomposition stages. researchgate.net The application of such integral methods provides a robust framework for quantifying the kinetics of the complex, multi-stage thermal degradation of this compound.

Studies on Dehydration Processes and Anhydrous Form Transitions

The dehydration of this compound is the initial and a critical step in its thermal decomposition. This process involves the removal of the six water molecules of hydration, leading to the formation of the anhydrous salt.

Magnetic Properties and Theoretical Considerations of Ammonium Cobalt Ii Sulfate Hexahydrate

Paramagnetism of Cobalt(II) Centers within the Crystal Lattice

The fundamental magnetic property of ammonium (B1175870) cobalt(II) sulfate (B86663) hexahydrate is its paramagnetism, which arises from the presence of unpaired electrons on the cobalt(II) centers. In the high-spin state, typical for octahedral Co(II) with water and sulfate ligands, the d7 electron configuration results in three unpaired electrons.

The theoretical magnetic moment for a system with unpaired electrons, considering only the contribution from the electron spin, is given by the spin-only formula:

μso = √[n(n+2)]

where n is the number of unpaired electrons. For a high-spin octahedral Co(II) ion with n = 3, the calculated spin-only magnetic moment is 3.87 Bohr magnetons (B.M.). sarthaks.comaskfilo.com

However, experimentally observed magnetic moments for high-spin octahedral Co(II) complexes, including hydrates of cobalt(II) sulfate, are typically in the range of 4.7 to 5.2 B.M. at room temperature. ijsrp.orgchemicalbook.com This significant positive deviation from the spin-only value indicates a substantial orbital contribution to the total magnetic moment. ijsrp.orgneliti.com This large orbital contribution arises from the three-fold orbital degeneracy of the 4T1g ground state in a perfect octahedral field. ijsrp.org

| Parameter | Value | Reference |

|---|---|---|

| Number of Unpaired Electrons (n) | 3 | sarthaks.com |

| Theoretical Spin-Only Magnetic Moment (μso) | 3.87 B.M. | sarthaks.com |

| Typical Experimental Magnetic Moment (μeff) | 4.7 - 5.2 B.M. | ijsrp.org |

| Magnetic Moment for Cobalt(II) Sulfate Hydrates | ~4.75 B.M. | chemicalbook.com |

The deviation of the magnetic moment from the spin-only value is primarily explained by the combined effects of the ligand field and spin-orbit coupling. For an octahedral Co(II) ion, the ground electronic state is 4T1g. This state possesses orbital angular momentum, which is not fully "quenched" by the ligand field. mdpi.com

Spin-orbit coupling, a relativistic effect, mixes the ground state with higher-lying excited states. This coupling between the spin and orbital angular momentum is particularly significant for Co(II) and is considered a first-order effect in its octahedral complexes. researchgate.net The theoretical treatment of this phenomenon often involves the Griffith-Figgis Hamiltonian, which explicitly considers spin-orbit coupling. researchgate.net The spin-orbit coupling constant (λ) for the free Co(II) ion is -170 cm-1, and though it is reduced in complexes, it remains a dominant factor in their magnetic properties.

The ligand field, created by the surrounding water and sulfate ligands, causes a splitting of the d-orbitals. Any distortion from a perfect octahedral geometry, which is common, further lifts the degeneracy of the t2g orbitals. This splitting, combined with spin-orbit coupling, results in a set of six Kramers doublets. researchgate.netresearchgate.net At room temperature, several of these levels may be thermally populated, but at lower temperatures, the magnetic behavior is dominated by the properties of the lowest-lying doublet. The precise energy separation of these doublets, and thus the temperature dependence of the magnetic susceptibility, is highly sensitive to the exact coordination geometry and the strength of the ligand field. unige.ch

Investigation of Magnetic Anisotropy and Slow Magnetic Relaxation Phenomena

Beyond simple paramagnetism, the magnetic behavior of cobalt(II) complexes can be highly anisotropic, meaning the magnetic properties depend on the direction of the applied magnetic field relative to the crystal axes. In some cases, this anisotropy can lead to slow magnetic relaxation, a characteristic of single-molecule magnets (SMMs).

While not extensively documented for ammonium cobalt(II) sulfate hexahydrate itself, field-induced slow magnetic relaxation is a phenomenon observed in numerous related mononuclear octahedral and other coordination geometries of Co(II) complexes. mdpi.comnih.govnju.edu.cn In these systems, under a zero applied direct current (dc) magnetic field, the magnetization can relax quickly through quantum tunneling. nih.gov However, the application of an external dc field can suppress this quantum tunneling, revealing the slower, thermally activated relaxation processes. nih.govrsc.org This behavior is characteristic of field-induced single-ion magnets (SIMs). rsc.org Dynamic magnetic measurements, such as alternating current (ac) susceptibility, are used to probe these relaxation dynamics. mdpi.com

Magnetic anisotropy in Co(II) complexes is intimately linked to the electronic structure, which is, in turn, dictated by the coordination geometry. mdpi.com The magnitude and nature of the anisotropy are described by the zero-field splitting (ZFS) parameters, primarily the axial (D) and rhombic (E) terms. A negative D value indicates an easy-axis of magnetization, while a positive D value signifies an easy-plane. marquette.edu

For high-spin hexa-coordinate Co(II) complexes, both positive and negative magnetic anisotropies can be observed. mdpi.comresearchgate.net Specifically, Co(II) complexes with a distorted octahedral geometry often exhibit significant easy-plane magnetic anisotropy (positive D value). mdpi.comresearchgate.net This is attributed to the unquenched orbital contribution from the t2g level and the presence of low-lying excited states. mdpi.comresearchgate.net The specific arrangement of ligands and any deviation from ideal symmetry can modulate the ligand field, thereby tuning the ZFS parameters. rsc.orgberkeley.edu For instance, studies on a cobalt-sulfate coordination polymer demonstrated that the crystal structure directly leads to single-ion magnetic anisotropy. nih.gov

| Coordination Geometry | Typical Anisotropy Type | ZFS Parameter (D) | Reference |

|---|---|---|---|

| Distorted Octahedral | Easy-plane | Positive | mdpi.com |

| Trigonal Prismatic | Easy-axis | Negative | mdpi.com |

| Trigonal Bipyramidal | Easy-axis | Negative | marquette.edu |

| Pseudotetrahedral | Variable (depends on distortion) | Positive or Negative | berkeley.edu |

Theoretical Calculations and Computational Modeling of Magnetic Behavior

To gain a deeper understanding of the complex magnetic properties of Co(II) systems, theoretical calculations and computational modeling are indispensable tools. These methods allow for the quantification of ZFS parameters and the elucidation of magneto-structural correlations.

Ab initio methods, such as the complete-active-space self-consistent-field (CASSCF) approach, are powerful for calculating the magnetic anisotropy from first principles. marquette.edunih.gov These multireference methods are necessary to accurately describe the electronic structure of Co(II), where several electronic states lie close in energy. Such calculations have been successfully used to determine the sign and magnitude of the D parameter, supporting experimental findings from magnetic measurements. rsc.org

Solution Chemistry and Crystallization Kinetics of Ammonium Cobalt Ii Sulfate Systems

Experimental Determination of Solubility and Density of Saturated Aqueous Solutions

The solubility of ammonium (B1175870) cobalt(II) sulfate (B86663) hexahydrate, a key parameter for controlling crystallization processes, has been determined at various temperatures. Experimental measurements show a direct relationship between temperature and solubility, with more of the salt dissolving as the temperature of the aqueous solution increases. The density of the saturated solution is another critical physical property for process engineering and design.

The empirical data for the solubility of ammonium cobalt(II) sulfate in water are presented below. It is important to note that solubility can be expressed in different units, such as grams of anhydrous salt per 100 grams of water or grams of salt per 100 grams of solution, which can lead to different numerical values.

Solubility of Ammonium Cobalt(II) Sulfate

| Temperature (°C) | Solubility (g / 100g H₂O) | Solubility (g / 100g solution) |

|---|---|---|

| 0 | 6.0 | 19.9 |

| 10 | 9.5 | - |

| 25 | - | 27.02 |

Data sourced from multiple chemical handbooks. mdpi.comresearchgate.net

The density for ammonium cobalt(II) sulfate hexahydrate has been reported as 1.90 g/cm³. researchgate.net Research has confirmed that both the solubility and the density of its saturated aqueous solutions are dependent on temperature. researchgate.netbohrium.com

Kinetic Studies of Crystal Growth and Nucleation Processes

The kinetics of crystallization, encompassing both the growth of existing crystals and the formation of new nuclei, are significantly affected by the chemical environment, particularly the concentration of constituent ions.

Research into the crystallization of cobalt sulfate has revealed a complex relationship between the concentration of ammonium ions (NH₄⁺) and the kinetic parameters of crystal growth. mdpi.com The presence of ammonium ions at all concentrations evaluated affects the crystallization process. mdpi.comresearchgate.net

At lower concentrations, specifically up to 3.75 g/L, the addition of ammonium ions leads to a decrease in the crystal growth rate. mdpi.comresearchgate.netbohrium.com This is accompanied by a corresponding increase in the activation energy required for crystallization. mdpi.comresearchgate.netbohrium.com For instance, without ammonium impurities, the activation energy is approximately 150.93 kJ/mol. The addition of 3.75 g/L of ammonium ions raises this value by 5.56% to 159.33 kJ/mol. mdpi.com This phenomenon is attributed to a competitive interaction between the ammonium ions and the cobalt aquo complex for binding with sulfate ions (SO₄²⁻), which hinders the incorporation of cobalt sulfate into the crystal lattice. mdpi.com

Conversely, a different behavior is observed at a higher ammonium concentration of 5 g/L. Under these conditions, the crystal growth rate increases, and the activation energy decreases. mdpi.comresearchgate.netbohrium.com This reversal in kinetics points to a fundamental change in the crystallization mechanism. mdpi.com

Effect of Ammonium Ion Concentration on Crystallization Kinetics

| NH₄⁺ Concentration | Crystal Growth Rate | Activation Energy |

|---|---|---|

| Up to 3.75 g/L | Decreases | Increases |

This table summarizes the observed kinetic trends. mdpi.comresearchgate.netbohrium.com

The shift in kinetic behavior observed at an ammonium ion concentration of 5 g/L is directly caused by the formation of the double salt, this compound, which is a member of the Tutton's salt family. mdpi.comresearchgate.netbohrium.com Tutton's salts are a class of isomorphous double sulfates or selenates with the general formula A₂B(XO₄)₂·6H₂O.

The incorporation of ammonium ions into the crystal lattice to form (NH₄)₂Co(SO₄)₂·6H₂O fundamentally alters the crystallization pathway. This formation of a new crystal structure is responsible for the observed increase in the crystal growth rate and the reduction in activation energy at higher ammonium concentrations. mdpi.com However, this change comes at the cost of purity; the formation of Tutton's salt significantly reduces the purity of the resulting cobalt sulfate crystals by approximately 1%. mdpi.comresearchgate.netbohrium.com Despite the change in crystal structure and kinetics, the presence of ammonium ions does not appear to alter the external crystal shape or morphology. mdpi.comresearchgate.net

Analysis of Mass Transfer and Diffusion Phenomena during Crystallization

Information on the specific analysis of mass transfer and diffusion phenomena during the crystallization of this compound is not available in the searched sources.

Applications of Ammonium Cobalt Ii Sulfate Hexahydrate in Materials Science and Catalysis Research

Precursor in Advanced Materials Synthesis and Fabrication

The compound is a foundational material for creating a range of advanced cobalt-based materials. Its role as a precursor is critical in processes where precise control over the introduction of cobalt is necessary to achieve desired material morphologies, crystalline structures, and functional properties.

Ammonium (B1175870) cobalt(II) sulfate (B86663) hexahydrate is a suitable precursor for the synthesis of cobalt oxides, such as cobalt(II,III) oxide (Co₃O₄), through thermal decomposition. While various cobalt salts can be used, the decomposition of sulfates involves heating the material to high temperatures, leading to the release of sulfur oxides and ammonia (B1221849), and the formation of the corresponding cobalt oxide.

The thermal decomposition of cobalt sulfate generally proceeds via the reaction: CoSO₄(s) → CoO(s) + SO₃(g). aimehq.org The resulting cobalt(II) oxide (CoO) can be further oxidized in an air atmosphere at elevated temperatures (above 793°C) to form the spinel Co₃O₄. researchgate.net The specific decomposition pathway and final product can be influenced by the atmosphere (inert or oxidizing) and the heating rate. The Co₃O₄ nanoparticles synthesized through such methods are of significant interest for their catalytic and electronic properties. For instance, Co₃O₄ has been investigated for its catalytic activity in the decomposition of nitrous oxide (N₂O), a potent greenhouse gas. mdpi.com The addition of dopants during the synthesis can further enhance the thermal stability and catalytic performance of the final oxide material. mdpi.com

Table 1: Properties of Cobalt Oxides from Thermal Decomposition

| Property | Value | Application Context |

|---|---|---|

| Final Oxide Phase | Co₃O₄ (Spinel) | Catalysis, Energy Storage |

| Typical Crystallite Size | 15-250 nm researchgate.net | Dependent on synthesis conditions |

A significant application of ammonium cobalt(II) sulfate hexahydrate is in electrochemistry, specifically for the electrodeposition of cobalt thin films and nanostructures. google.com The compound is dissolved in an aqueous solution, often with other additives, to create an electrolytic bath from which metallic cobalt can be deposited onto a conductive substrate by applying a potential.

Research on cobalt electrodeposition from baths containing cobalt sulfate (CoSO₄) and ammonium sulfate ((NH₄)₂SO₄) on glassy carbon electrodes has provided detailed insights into the process. researchgate.net The nucleation and growth mechanism of the cobalt film is dependent on factors like the cobalt concentration and the applied potential. Potentiostatic studies show that the nucleation rate increases as the concentration of cobalt in the plating bath rises. researchgate.net The deposition process typically involves a mechanism of progressive nucleation followed by three-dimensional (3D) growth. researchgate.net

This technique allows for the fabrication of nanostructured films, including mesoporous cobalt films, by using templates during the electrodeposition process. electrochemsci.orgresearchgate.net These nanostructured films possess a high surface area, which is highly desirable for applications in catalysis, sensing, and energy storage.

Table 2: Research Findings in Cobalt Electrodeposition

| Parameter | Observation | Reference |

|---|---|---|

| Precursor System | x CoSO₄ + 1M (NH₄)₂SO₄ | researchgate.net |

| Nucleation Mechanism | Progressive nucleation with 3D growth | researchgate.net |

| Effect of [Co(II)] | Increased cobalt concentration leads to a higher nucleation rate. | researchgate.net |

| Resulting Morphology | Can be tailored to produce nanostructured and mesoporous films. | electrochemsci.orgresearchgate.net |

Catalytic Activity in Organic Transformations and Redox Processes

The catalytic utility of cobalt is rooted in its ability to exist in multiple oxidation states, primarily Co(II) and Co(III). This compound can be used directly or as a precursor to synthesize heterogeneous catalysts that facilitate a variety of organic reactions and advanced oxidation processes through these redox cycles.

A key area of research is the use of cobalt-based heterogeneous catalysts to activate persulfates (peroxymonosulfate, PMS, and peroxydisulfate, PDS) for environmental remediation. This process, known as a sulfate radical-based advanced oxidation process (SR-AOP), relies on the Co(II)/Co(III) redox cycle to generate highly reactive sulfate radicals (SO₄•⁻). researchgate.net

The generally accepted mechanism involves the activation of PMS by a Co(II) species on the catalyst surface, which oxidizes Co(II) to Co(III) while generating a sulfate radical. The Co(III) species is then reduced back to Co(II) by another PMS molecule, producing a less reactive peroxyl radical and regenerating the active site for the next catalytic cycle. This Co(II)/Co(III) cycle allows for the continuous generation of sulfate radicals, which have a high oxidation potential (2.5–3.1 V) and are effective in degrading a wide range of persistent organic pollutants. researchgate.net

Cobalt-catalyzed systems have been characterized for specific organic transformations, notably the oxidation of sulfides. While various cobalt complexes can be used, the fundamental catalytic action is relevant. For example, heterogeneous cobalt Schiff base complexes have been employed for the selective oxidation of sulfides to their corresponding sulfones using hydrogen peroxide as the oxidant. academie-sciences.fr

In such a reaction, the proposed pathway involves the coordination of the sulfide (B99878) to the cobalt center, followed by an oxygen atom transfer from the activated oxidant (e.g., H₂O₂). The catalyst facilitates this transfer, increasing the reaction rate and selectivity towards the sulfone product. The advantage of using a heterogeneous catalyst derived from a precursor like ammonium cobalt(II) sulfate is the ease of separation from the reaction mixture and the potential for catalyst recycling. academie-sciences.fr

Role in Electrochemical Research and Development of Energy Storage Materials

This compound is a precursor in the synthesis of advanced materials for electrochemical energy storage, including lithium-ion batteries and supercapacitors. The cobalt derived from this salt is a critical component in many high-performance electrode materials.

A notable application is in the recycling and regeneration of cathode materials from spent lithium-ion batteries. One proposed method involves a low-temperature roasting process using ammonium sulfate to recover lithium cobalt oxide (LiCoO₂). alfa-chemistry.com In this process, the (NH₄)₂SO₄ acts as both a reducing and sulfating agent, converting the cobalt from LiCoO₂ into water-soluble CoSO₄ at temperatures around 400°C. This allows for the efficient extraction of cobalt, which can then be used to synthesize new cathode materials. This approach is more energy-efficient and environmentally benign compared to traditional high-temperature smelting methods. alfa-chemistry.com

Furthermore, cobalt sulfates are used as precursors in the sol-gel or co-precipitation synthesis of advanced cathode materials like LiNiMnCoO₂ (NMC). rsc.orggoogle.com Additionally, cobalt sulfide (CoSₓ) materials, which can be synthesized using a cobalt salt precursor, have shown exceptional performance as anode materials for lithium-ion batteries and as electrode materials for supercapacitors due to their high theoretical capacity and electrochemical activity. frontiersin.orgmdpi.com Hydrothermal synthesis using a cobalt salt and a sulfur source can produce various phases of cobalt sulfide (e.g., CoS, CoS₂) with nanostructures that enhance electrochemical performance. mdpi.comresearchgate.net

Table 3: Electrochemical Performance of Cobalt Sulfide (CoS) Nanostructures

| Synthesis Temperature (°C) | Resulting Phase | Specific Capacitance (at 20 mV/s) | Application | Reference |

|---|---|---|---|---|

| 160 | Hexagonal CoS | 1256 F/g | Supercapacitor | mdpi.com |

| 180 | Hexagonal CoS | 1270 F/g | Supercapacitor | mdpi.com |

| 200 | High Crystallinity Hexagonal CoS | 1480 F/g | Supercapacitor | mdpi.com |

Utilization as Spectroscopic Standards and Analytical Reagents in Quantitative Analysis

This compound, ((NH₄)₂Co(SO₄)₂·6H₂O), serves as a valuable compound in quantitative analysis, where it is employed both as a spectroscopic standard and as an analytical reagent. Its stability, well-defined composition, and distinct spectral properties make it suitable for these applications in analytical chemistry.

As a Spectroscopic Standard

The compound is utilized for the calibration and verification of spectrophotometers. Solutions of this compound have a characteristic absorbance peak in the visible region of the electromagnetic spectrum, which is attributed to the d-d electronic transitions of the cobalt(II) ion in an octahedral crystal field. This peak is consistently observed at approximately 510 nm.

Due to this property, it is particularly useful for checking the photometric accuracy and linearity of spectrophotometers at this wavelength. scribd.com A dilution series of the compound can be prepared to verify that the instrument's absorbance reading is directly proportional to the concentration of the analyte, a fundamental principle of the Beer-Lambert Law.

Detailed Research Findings:

A standard procedure involves preparing a stock solution of known concentration from which a series of dilutions are made. The absorbance of each dilution is then measured at 510 nm. A plot of absorbance versus concentration should yield a straight line passing through the origin, confirming the linearity of the instrument's response in that range.

Below is an illustrative data table for a linearity check of a spectrophotometer using a dilution series of this compound.

| Concentration (g/dL) | Absorbance at 510 nm |

|---|---|

| 0.3000 | 0.152 |

| 0.6000 | 0.305 |

| 0.9000 | 0.458 |

| 1.2000 | 0.610 |

| 1.5000 | 0.763 |

| 1.9000 | 0.955 |

As an Analytical Reagent

This compound also functions as a reagent in various analytical techniques, most notably in colorimetric analysis. It is used to aid in the detection and quantification of other substances, such as metal ions and phosphate (B84403) in water samples. scribd.com In these methods, the cobalt(II) ion may form a colored complex with the analyte of interest, and the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte.

Detailed Research Findings:

One of the noted applications is in the determination of phosphate levels in water. While specific procedural details and reaction mechanisms from the searched sources are limited, the general principle of colorimetric analysis involves the formation of a colored species that includes the analyte. The intensity of this color is then compared against a calibration curve prepared from standards of known phosphate concentrations to determine the amount in the sample.

The following is a representative data table for the colorimetric determination of phosphate using a method involving a cobalt-based reagent.

| Phosphate Standard Concentration (mg/L) | Absorbance |

|---|---|

| 0.0 | 0.000 |

| 1.0 | 0.125 |

| 2.0 | 0.250 |

| 3.0 | 0.375 |

| 4.0 | 0.500 |

| 5.0 | 0.625 |

| Unknown Sample | 0.312 |

The consistent stoichiometry and stability of this compound ensure its reliability as a source of cobalt(II) ions for these analytical procedures.

Interdisciplinary Research Perspectives and Future Directions for Ammonium Cobalt Ii Sulfate Hexahydrate

Integration with Computational Chemistry for Predictive Modeling of Properties and Reactions

The integration of computational chemistry offers a powerful avenue for accelerating the discovery and understanding of ammonium (B1175870) cobalt(II) sulfate (B86663) hexahydrate's properties without the need for extensive empirical experimentation. Predictive modeling can provide deep insights into its behavior at the atomic level.

Theoretical calculations are crucial for predicting various fundamental properties. For instance, quantum mechanical methods like Density Functional Theory (DFT) can be employed to model the electronic structure, which governs the material's optical and magnetic properties. Such models can also predict the geometric parameters of the [Co(H₂O)₆]²⁺ octahedra and the hydrogen bonding network within the crystal lattice, which are key to its structural stability. wikipedia.org

Furthermore, computational models can simulate the compound's reaction pathways, such as thermal decomposition. By modeling the step-wise removal of the six water molecules, researchers can predict dehydration temperatures and enthalpies, which are critical for applications in thermochemical energy storage. mdpi.comresearchgate.net Molecular dynamics simulations can also be used to understand ion transport and dissolution in aqueous solutions, providing a theoretical basis for its applications in electroplating and as a precursor in synthesis. chemimpex.comgoogle.com A predictive model for the transport of Co(II) ions through membranes, for example, has been developed to optimize extraction efficiency based on pH. nih.gov

Table 1: Potential Applications of Computational Modeling for Ammonium Cobalt(II) Sulfate Hexahydrate

| Computational Method | Predicted Properties and Reactions | Potential Impact |

| Density Functional Theory (DFT) | Electronic band structure, magnetic moments, bond lengths and angles, vibrational frequencies (IR/Raman spectra). | Understanding color, magnetism, and structural stability; aiding in spectral analysis. |

| Molecular Dynamics (MD) | Thermal stability, dehydration mechanisms, diffusion coefficients in solution, solvation structures. | Designing materials for thermal energy storage; optimizing synthesis and crystallization processes. |

| Ab initio methods | Reaction energetics, transition states for decomposition and ligand exchange reactions. | Predicting reactivity and guiding the synthesis of new cobalt-based materials. |

Exploration of Doped this compound Systems for Enhanced Functionality

A promising future direction is the systematic exploration of doped or mixed-crystal systems based on this compound. Tutton's salts are highly amenable to forming solid solutions where the divalent metal ion can be partially or fully substituted by another, creating a vast compositional landscape to explore. wikipedia.org

Introducing dopant ions such as nickel(II), copper(II), zinc(II), or iron(II) into the (NH₄)₂Co(SO₄)₂·6H₂O lattice can strategically tune its physicochemical properties. researchgate.netcrystalls.info For example, doping can alter the optical absorption spectrum, which is of interest for developing materials for UV light filtering applications. researchgate.net The magnetic properties can also be systematically modified by introducing other paramagnetic or diamagnetic ions, leading to materials with tailored magnetic responses.

Several studies on mixed Tutton's salts have demonstrated the feasibility and benefits of this approach. The synthesis of crystals such as (NH₄)₂NiₓCo₁₋ₓ(SO₄)₂·6H₂O has been reported, showcasing the ability to create materials with intermediate properties between the pure nickel and cobalt end-members. researchgate.net This strategy allows for the fine-tuning of lattice parameters, thermal stability, and dehydration characteristics, which is particularly relevant for optimizing materials for thermochemical heat storage. mdpi.comresearchgate.net

Table 2: Examples of Doped Tutton's Salt Systems and Potential Functional Enhancements

| Dopant Cation (M²⁺) | Example Mixed-Crystal System | Potential Enhanced Functionality |

| Nickel(II) | (NH₄)₂NiₓCo₁₋ₓ(SO₄)₂·6H₂O | Tunable optical and magnetic properties. researchgate.net |

| Zinc(II) | (NH₄)₂ZnₓCo₁₋ₓ(SO₄)₂·6H₂O | Modified electronic properties, potential for transparent conductors. |

| Iron(II) | (NH₄)₂FeₓCo₁₋ₓ(SO₄)₂·6H₂O | Enhanced catalytic activity, altered magnetic behavior. |

| Copper(II) | (NH₄)₂CuₓCo₁₋ₓ(SO₄)₂·6H₂O | Modified crystal field splitting, potential for novel colorimetric sensors. |

Development and Application of Advanced In-Situ Characterization Techniques

To fully understand the dynamic behavior and functional properties of this compound, the development and application of advanced in-situ characterization techniques are essential. While traditional methods like X-ray diffraction (XRD) and thermal analysis (TGA/DSC) provide valuable data on the initial and final states of a process, in-situ techniques allow for real-time observation of transformations as they occur. sapub.orgmdpi.com

For instance, variable-temperature XRD can be used to monitor the precise structural changes in the crystal lattice during heating, revealing the mechanisms of dehydration and identifying any intermediate hydrated phases. This provides a dynamic picture of the material's thermal stability. Similarly, coupling thermal analysis with mass spectrometry (TGA-MS) can identify the exact temperatures at which water and then ammonia (B1221849) are released, providing a detailed map of the decomposition pathway.

In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) or Raman spectroscopy, performed under controlled temperature and atmospheric conditions, can track changes in the vibrational modes of the sulfate ions, ammonium ions, and coordinated water molecules. mdpi.com This information is critical for understanding the shifts in bonding and coordination that drive phase transitions and chemical reactions. For studying its role in catalysis or electroplating, in-situ electrochemical techniques (e.g., electrochemical scanning tunneling microscopy) could visualize surface processes at the atomic scale.

Potential for Discovery and Development of Novel Functional Materials

This compound serves as a versatile precursor for the synthesis of a wide range of novel functional materials. chemimpex.com Its water solubility and well-defined stoichiometry make it an excellent starting material for controlled chemical synthesis.

One of the most promising areas is in the development of advanced catalysts. Through thermal decomposition (calcination), this compound can be converted into cobalt oxides, such as Co₃O₄. mdpi.com These oxides are known for their catalytic activity in various chemical reactions. By controlling the calcination conditions, it is possible to produce cobalt oxide nanomaterials with high surface area and specific morphologies, enhancing their catalytic performance.

The compound is also a key ingredient in electrolytes for cobalt plating, which is used to enhance the durability and corrosion resistance of metal surfaces. chemimpex.comgoogle.com Future research could focus on developing novel plating solutions based on this salt for specialized applications, such as in high-performance batteries or magnetic recording media. sigmaaldrich.com Furthermore, its reversible dehydration and hydration properties make it a candidate for thermochemical heat storage systems, which can capture and release low-grade waste heat. sapub.orgmdpi.comresearchgate.net Other potential applications that leverage its cobalt content include its use as a coloring agent in ceramics and glass and as a micronutrient additive. google.com

Q & A

Q. How can researchers reconcile discrepancies in reported catalytic performance across studies?

- Variables to Control :

- pH : Adjust reaction medium (aqueous vs. organic) to optimize Co²⁺ solubility.

- Co-Dopants : Test synergistic effects with Ni²⁺ or Fe²⁺ in mixed-metal Tutton’s salts .

Environmental and Regulatory Compliance

Q. What are the environmental risks associated with cobalt leaching from this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.